Paromamine trihydrochloride is obtained through the acidic hydrolysis of paromomycin sulfate, a naturally occurring aminoglycoside antibiotic derived from Streptomyces griseus . It belongs to the class of aminoglycosides, which are known for their ability to inhibit bacterial protein synthesis by binding to the ribosomal RNA within the ribosome.
The synthesis of paromamine trihydrochloride typically involves the following steps:
This method is efficient and allows for the production of paromamine trihydrochloride in a laboratory setting.
Paromamine trihydrochloride has a complex molecular structure that includes multiple hydroxyl groups and an amino group, which contribute to its biological activity. The molecular formula can be represented as .
Paromamine trihydrochloride can undergo various chemical reactions typical of aminoglycosides:
These reactions are essential for modifying the compound's properties to enhance efficacy or reduce toxicity.
The mechanism of action of paromamine trihydrochloride involves binding to the 16S ribosomal RNA within the 30S subunit of bacterial ribosomes. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional or toxic proteins .
The compound's solubility profile makes it suitable for intravenous administration, enhancing its therapeutic potential in treating serious infections.
Paromamine trihydrochloride has several important applications:
Paromamine trihydrochloride is defined by the molecular formula C₁₂H₂₅N₃O₇·3HCl, with a molecular weight of 432.72 g/mol for the trihydrochloride salt form. The free base (paromamine) has a molecular weight of 323.34 g/mol (C₁₂H₂₅N₃O₇). This aminoglycoside derivative consists of a 2-deoxystreptamine (DOS) core linked to a 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl moiety, with three hydrochloride groups protonating its primary amines [1] [2] [4].
Table 1: Molecular Identity of Paromamine Trihydrochloride
Property | Value |
---|---|
CAS Number (salt) | 18685-97-7 |
CAS Number (free base) | 534-47-4 |
Molecular Formula (salt) | C₁₂H₂₅N₃O₇·3HCl |
Molecular Weight (salt) | 432.72 g/mol |
Molecular Formula (base) | C₁₂H₂₅N₃O₇ |
Molecular Weight (base) | 323.34 g/mol |
The IUPAC name for paromamine trihydrochloride is (2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride. This nomenclature reflects its complex stereochemistry, featuring five chiral centers in the glucopyranosyl ring and four in the 2-deoxystreptamine moiety. The stereodescriptors (R or S) specify the absolute configuration at each asymmetric carbon, critical for biological activity. The α-glycosidic bond links the D-glucosamine unit to the 4-position of the DOS ring [2] [4] [7].
Solubility: Paromamine trihydrochloride is slightly soluble in water, forming clear solutions at low concentrations. It is insoluble in nonpolar organic solvents (e.g., chloroform or hexane) due to its high polarity and ionic character [1] [4].
Stability: The compound is stable as a solid when stored at –20°C under anhydrous conditions. Aqueous solutions are prone to hydrolysis at extreme pH (<3 or >10), necessitating pH-controlled buffers for handling. Its hygroscopic nature requires desiccated storage to prevent moisture absorption and decomposition [2] [6].
Thermodynamics: Decomposition occurs above 250°C, with no distinct melting point. The free base (paromamine) has a calculated boiling point of 593.6±50.0 °C and density of 1.56±0.1 g/cm³, though analogous data for the salt is limited [10].
Ionization: The three primary amino groups exhibit distinct pKa values (6.8–9.3), influencing protonation states across physiological pH ranges. Multinuclear NMR studies confirm stepwise protonation, with the 2-deoxystreptamine ring’s amines deprotonating above pH 9.0 [3].
NMR Spectroscopy: ¹H-¹⁵N HMBC NMR reveals pH-dependent chemical shifts for all three ammonium groups. Key ¹H NMR signals include δ 5.30 (anomeric H-1'), δ 3.85 (H-6'a/b), and δ 3.10 (H-2, H-6). ¹³C NMR features C-1' at δ 102.5 and C-4 at δ 76.2. ¹⁵N NMR assignments for N-1/N-3 (DOS ring) and N-6' (glucosamine) show downfield shifts upon protonation [3] [10].
Table 2: Key NMR Assignments (D₂O, pH 6.0)
Nucleus | Chemical Shift (δ) | Assignment |
---|---|---|
¹H | 5.30 ppm | H-1' (anomeric proton) |
¹H | 3.10 ppm | H-2, H-6 (DOS ring) |
¹³C | 102.5 ppm | C-1' (anomeric carbon) |
¹³C | 76.2 ppm | C-4 (DOS glycosylation site) |
¹⁵N | –350 to –330 ppm | Amino groups (–NH₃⁺) |
Mass Spectrometry: High-resolution ESI-MS of the free base shows [M+H]⁺ at m/z 324.2, consistent with C₁₂H₂₅N₃O₇. Fragmentation peaks include m/z 163.1 (protonated 2-deoxystreptamine) and m/z 162.1 (2,6-diaminoglucose ion). The trihydrochloride salt yields [M–Cl]⁺ at m/z 431.1 [4] [10].
X-Ray Crystallography: Though no experimental crystal structure is reported, computational modeling (InChI: InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;/m1.../s1
) predicts chair conformations for both rings and intramolecular hydrogen bonds stabilizing the 3D structure [2] [4].
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